molecular formula C13H17N3O B1483554 2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine CAS No. 2098046-82-1

2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

Cat. No.: B1483554
CAS No.: 2098046-82-1
M. Wt: 231.29 g/mol
InChI Key: BXNYHXVTJMOCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C13H17N3O and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The furan ring in its structure allows for hydrogen bonding and enhances its pharmacokinetic properties. This compound has been shown to interact with enzymes such as monoamine oxidase, kappa opioid receptor, sigma receptor, and GABA receptor . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of these enzymes and receptors.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are crucial for cell proliferation, differentiation, and survival. Additionally, this compound can alter gene expression by acting as an agonist or antagonist to various nuclear receptors, thereby influencing the transcription of target genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, it can inhibit monoamine oxidase by forming a stable complex with the enzyme, thereby preventing the breakdown of neurotransmitters . Additionally, it can activate GABA receptors by mimicking the natural ligand, leading to enhanced inhibitory neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as upregulation or downregulation of specific genes involved in metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate physiological processes without causing adverse effects . At high doses, it can induce toxic effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . The compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production.

Properties

IUPAC Name

2-[[4-(furan-3-yl)pyrazol-1-yl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-5-14-13(3-1)9-16-8-12(7-15-16)11-4-6-17-10-11/h4,6-8,10,13-14H,1-3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNYHXVTJMOCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2C=C(C=N2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 2
Reactant of Route 2
2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 3
2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 4
2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 5
2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 6
2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.